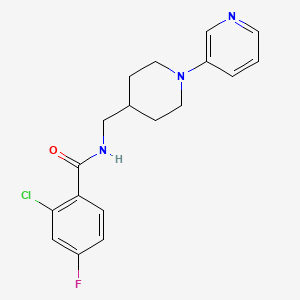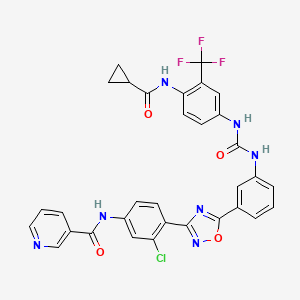
Egfr-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EGFR-IN-8 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied in scientific research and has shown promising results in inhibiting EGFR activity.
Aplicaciones Científicas De Investigación
1. Role in Cancer Development and Tumorigenesis
EGFR-IN-8, targeting the Epidermal Growth Factor Receptor (EGFR), is significant in the context of cancer research. EGFR plays a crucial role in regulating epithelial tissue development and homeostasis. In cancer, particularly lung, breast, and glioblastoma, EGFR is a driver of tumorigenesis. Its activation in cancer results from genomic amplification, mutations, transcriptional upregulation, or ligand overproduction, leading to inappropriate activation. This makes EGFR a critical focus in cancer research, both for understanding tumor progression and developing targeted therapies (Sigismund, Avanzato, & Lanzetti, 2017).
2. EGFR Signaling Pathway
The EGFR signaling pathway is essential in cell growth, survival, proliferation, and differentiation. It's one of the most investigated signaling systems, offering insights into the regulation of these vital cellular processes. Understanding the dynamics of EGFR signaling, including its pathway mapping and interaction with other pathways, is crucial for grasping its role in various cellular functions and disorders (Oda, Matsuoka, Funahashi, & Kitano, 2005).
3. EGFR in Cell Proliferation Signaling
EGFR is frequently upregulated in cancers like non-small-cell lung cancer and breast cancer. Its aberrations, such as mutations and truncations, over-activate pro-oncogenic signaling pathways (e.g., RAS-RAF-MEK-ERK MAPK, AKT-PI3K-mTOR), which are beneficial for cancer cell proliferation. Understanding these molecular mechanisms and signaling pathways can provide insights into potential therapeutic targets and the development of EGFR-targeted therapies (Wee & Wang, 2017).
4. Nuclear EGFR Signaling
Recent research has focused on the non-traditional role of EGFR signaling in the cell nucleus. Nuclear EGFR is identified as a diversified molecule that influences the biology of normal and malignantly transformed cells. This emerging line of research explores nuclear EGFR's potential role in tumor response to radiation, chemotherapy, and EGFR-targeted therapy, offering new avenues for cancer treatment (Lo, 2010).
Propiedades
IUPAC Name |
N-[3-chloro-4-[5-[3-[[4-(cyclopropanecarbonylamino)-3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClF3N7O4/c33-25-15-22(38-29(45)19-4-2-12-37-16-19)8-10-23(25)27-42-30(47-43-27)18-3-1-5-20(13-18)39-31(46)40-21-9-11-26(24(14-21)32(34,35)36)41-28(44)17-6-7-17/h1-5,8-17H,6-7H2,(H,38,45)(H,41,44)(H2,39,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNSVLRVWGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=C(C=C(C=C5)NC(=O)C6=CN=CC=C6)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClF3N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Egfr-IN-8 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

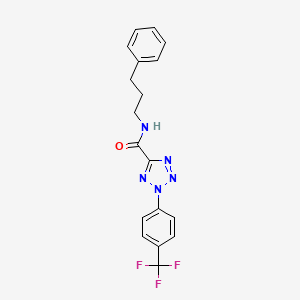
![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)

![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)
![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2570563.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)
![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2570570.png)
![3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2570571.png)
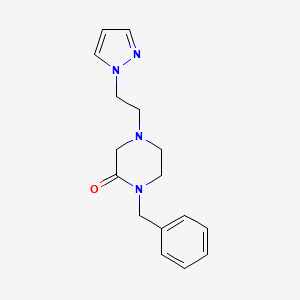
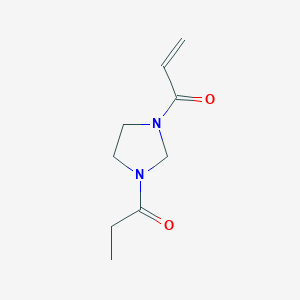
![N-(benzo[d]thiazol-6-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2570576.png)
